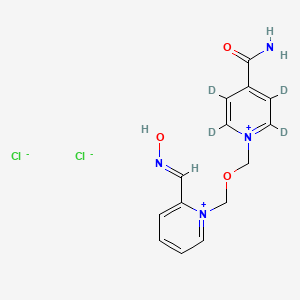
Asoxime-d4 (dichloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asoxime-d4 (dichloride) is a deuterium-labeled derivative of Asoxime dichloride. Asoxime dichloride is known for its role as an antagonist to acetylcholine receptors, including the nicotinic receptor and α7 acetylcholine receptor. This compound is involved in modulating immune responses and can be used as an antigen to improve vaccination efficacy in the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Asoxime-d4 (dichloride) is synthesized by incorporating stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules. This process is largely used as tracers for quantitation during drug development. Deuteration, the process of replacing hydrogen atoms with deuterium, is employed to affect the pharmacokinetic and metabolic profiles of drugs .
Industrial Production Methods
The industrial production of Asoxime-d4 (dichloride) involves the deuteration of Asoxime dichloride. The compound is typically stored at -20°C in sealed storage, away from moisture, to maintain its stability. In solvent, it can be stored at -80°C for six months or at -20°C for one month .
Chemical Reactions Analysis
Types of Reactions
Asoxime-d4 (dichloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Asoxime-d4 (dichloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer for quantitation during drug development.
Biology: Involved in modulating immune responses and improving vaccination efficacy.
Medicine: Acts as an antagonist to acetylcholine receptors, including the nicotinic receptor and α7 acetylcholine receptor.
Industry: Utilized in the development of stable heavy isotopes for various applications.
Mechanism of Action
Asoxime-d4 (dichloride) exerts its effects by acting as an antagonist to acetylcholine receptors, including the nicotinic receptor and α7 acetylcholine receptor. This interaction modulates immune responses and improves vaccination efficacy in the nervous system. The molecular targets involved include acetylcholine receptors, which play a crucial role in neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Pralidoxime: An FDA-approved oxime-based antidote for organophosphate poisoning.
Obidoxime: Another oxime-based antidote used for similar purposes.
Trimedoxime: Known for its use as a nerve antidote.
Methoxime: Another oxime-based compound with similar applications.
Uniqueness of Asoxime-d4 (dichloride)
Asoxime-d4 (dichloride) is unique due to its deuterium labeling, which affects its pharmacokinetic and metabolic profiles. This makes it a valuable tool in drug development and scientific research, particularly in studies involving stable heavy isotopes .
Properties
Molecular Formula |
C14H16Cl2N4O3 |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride |
InChI |
InChI=1S/C14H14N4O3.2ClH/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;;/h1-9H,10-11H2,(H-,15,19);2*1H/i4D,5D,7D,8D;; |
InChI Key |
QELSIJXWEROXOE-FFVJOBTLSA-N |
Isomeric SMILES |
[2H]C1=C([N+](=C(C(=C1C(=O)N)[2H])[2H])COC[N+]2=CC=CC=C2/C=N/O)[2H].[Cl-].[Cl-] |
Canonical SMILES |
C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















